molecular formula C10H9FN4O B1272170 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 51516-69-9

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1272170
CAS No.: 51516-69-9
M. Wt: 220.2 g/mol
InChI Key: AXZGQTXCRLLNIN-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an amino group at the 5-position, a fluorophenyl group at the 1-position, and a carboxamide group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, which can be done using electrophilic aromatic substitution reactions.

    Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amide-forming reagent, such as an acid chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.

    Biological Probes: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carboxamide groups can form hydrogen bonds with the target protein. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

Comparison:

  • Binding Affinity: The presence of different substituents (fluoro, chloro, bromo) on the phenyl ring can significantly affect the binding affinity and selectivity of the compound towards its molecular targets.
  • Electronic Properties: The electronic properties of the substituents can influence the reactivity and stability of the compound.
  • Biological Activity: The biological activity of these compounds can vary depending on the nature of the substituent, with the fluorophenyl derivative often showing enhanced activity due to the strong electron-withdrawing effect of the fluorine atom.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGQTXCRLLNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369439
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51516-69-9
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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